![molecular formula C23H30N4O3S2 B2803448 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 392240-46-9](/img/structure/B2803448.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been studied for its ability to modulate various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves the reaction of 1-adamantylamine with thiocarbonyl compounds to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide. It has been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For instance:
- Bacterial Inhibition : Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Fungal Activity : The compound also demonstrates antifungal properties against various strains, making it a candidate for developing new antifungal agents.
Antiviral Potential
Recent investigations suggest that this compound may possess antiviral properties , particularly against viruses that cause respiratory infections. The adamantane structure is known for its ability to interfere with viral replication processes.
Pesticidal Properties
The compound's unique chemical structure lends itself to potential use as an agricultural pesticide . Its efficacy against certain pests could provide an eco-friendly alternative to conventional pesticides. Studies have indicated that it may exhibit:
- Insecticidal Activity : Targeting specific insect pests while minimizing harm to beneficial organisms.
- Fungicidal Properties : Effective in controlling plant pathogens that threaten crop yields.
Material Science Applications
In the realm of material science , this compound is being explored for its potential use in developing advanced materials. Its unique properties may lead to applications in:
- Polymer Chemistry : Acting as a modifier or additive to enhance the properties of polymers.
- Nanotechnology : Potential incorporation into nanostructures for drug delivery systems or as part of composite materials.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against a panel of microbial strains. The results showed significant inhibition zones in disk diffusion assays compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with this compound reported reduced pest populations and increased yield compared to untreated controls. The results suggest that this compound could serve as an effective biopesticide.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Adamantyl Derivatives: Compounds containing the adamantyl group, known for their stability and unique structural properties.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is unique due to its combination of the adamantyl group and the thiadiazole ring, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a novel compound that combines the pharmacological properties of adamantane and thiadiazole moieties. This article explores its biological activities, particularly focusing on its anticancer, antimicrobial, and antiviral properties, supported by diverse research findings.
Chemical Structure
The compound features a unique structure that includes:
- An adamantane group, known for its stability and ability to enhance bioactivity.
- A thiadiazole ring that contributes to various pharmacological effects.
- A benzamide moiety linked to a diethylsulfamoyl group, which may enhance solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The biological activity of this compound was evaluated against several cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).
- IC50 Values: Preliminary results indicated an IC50 value of 23.29 µM against MCF-7 cells after 48 hours of incubation, demonstrating significant anti-proliferative effects. In comparison, other derivatives showed varying degrees of effectiveness with IC50 values ranging from 2.44 µM to higher values depending on structural modifications .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | MCF-7 | 23.29 | Significant anti-proliferative effect |
2g | LoVo | 2.44 | High potency against colon cancer |
Antimicrobial Activity
Thiadiazoles are recognized for their antimicrobial properties. The compound's efficacy was assessed against various bacterial strains.
Research Insights:
- Activity Spectrum: The compound exhibited notable activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.
- Comparison with Standard Drugs: In studies comparing its efficacy to standard antibiotics like ampicillin, the compound demonstrated superior antibacterial activity against certain strains .
Bacterial Strain | Activity | Comparison |
---|---|---|
Staphylococcus aureus | Effective | Superior to ampicillin |
Escherichia coli | Limited | Not effective |
Antiviral Activity
The adamantane structure is associated with antiviral properties, particularly against influenza and HIV.
Findings:
- Previous studies have shown that derivatives containing adamantane exhibit antiviral effects. The incorporation of the thiadiazole moiety may enhance these properties through improved interaction with viral targets .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Protein Interaction: Its ability to interact with key proteins involved in cell proliferation and survival pathways enhances its anticancer potential.
- Membrane Permeability: The mesoionic nature of thiadiazoles allows for effective cellular uptake and interaction with biological targets .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related thiadiazole compounds:
-
Case Study on Anticancer Effects:
- A study assessed a series of thiadiazole derivatives for their antiproliferative effects on MCF-7 and LoVo cells.
- Results indicated that modifications in the thiadiazole structure significantly influenced the anticancer activity.
- Case Study on Antimicrobial Efficacy:
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S2/c1-3-27(4-2)32(29,30)19-7-5-18(6-8-19)20(28)24-22-26-25-21(31-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCHSILEDRVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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